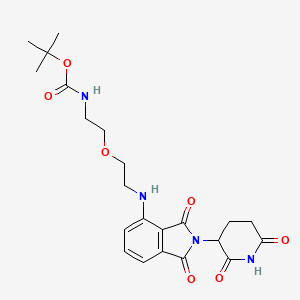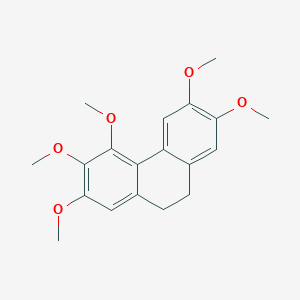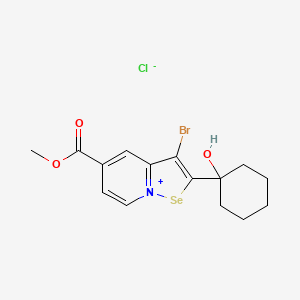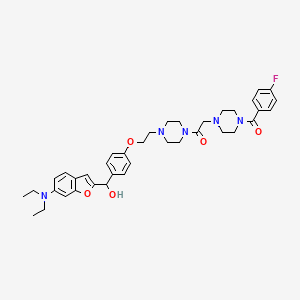
Anticancer agent 130
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 130 is a promising compound in the field of oncology, known for its potential to inhibit the growth and proliferation of cancer cells. This compound has garnered significant attention due to its unique mechanism of action and effectiveness against various types of cancer. Researchers are exploring its potential to provide a more targeted and less toxic alternative to traditional chemotherapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 130 involves multiple steps, each requiring specific reaction conditions to ensure the purity and efficacy of the final product. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of functional groups that enhance its anticancer properties. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to control the reactivity of intermediates.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to ensure that the compound meets regulatory standards. Techniques such as crystallization, chromatography, and distillation are commonly employed in the industrial production process.
化学反应分析
Types of Reactions
Anticancer agent 130 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds.
科学研究应用
Anticancer agent 130 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations.
作用机制
The mechanism of action of Anticancer agent 130 involves targeting specific molecular pathways that are crucial for cancer cell survival and proliferation. It binds to key proteins and enzymes, inhibiting their activity and triggering cell death. The compound is known to interfere with the cell cycle, induce apoptosis, and inhibit angiogenesis, thereby preventing the growth and spread of cancer cells.
相似化合物的比较
Similar Compounds
Paclitaxel: A plant-derived compound used in chemotherapy, known for its ability to stabilize microtubules and inhibit cell division.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to DNA damage and cell death.
Cisplatin: A platinum-based compound that forms DNA crosslinks, preventing DNA replication and transcription.
Uniqueness of Anticancer agent 130
This compound stands out due to its unique mechanism of action, which involves multiple pathways and targets. Unlike traditional chemotherapy agents that often have severe side effects, this compound is designed to be more selective, reducing toxicity to normal cells. Its ability to induce apoptosis and inhibit angiogenesis makes it a promising candidate for further development as a targeted anticancer therapy.
属性
分子式 |
C38H46FN5O5 |
|---|---|
分子量 |
671.8 g/mol |
IUPAC 名称 |
1-[4-[2-[4-[[6-(diethylamino)-1-benzofuran-2-yl]-hydroxymethyl]phenoxy]ethyl]piperazin-1-yl]-2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C38H46FN5O5/c1-3-42(4-2)32-12-7-30-25-35(49-34(30)26-32)37(46)28-8-13-33(14-9-28)48-24-23-40-15-19-43(20-16-40)36(45)27-41-17-21-44(22-18-41)38(47)29-5-10-31(39)11-6-29/h5-14,25-26,37,46H,3-4,15-24,27H2,1-2H3 |
InChI 键 |
AGHLFGPKFAEWAZ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(C3=CC=C(C=C3)OCCN4CCN(CC4)C(=O)CN5CCN(CC5)C(=O)C6=CC=C(C=C6)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


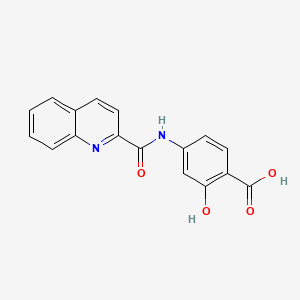
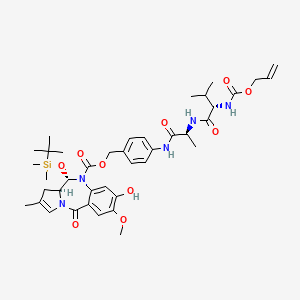
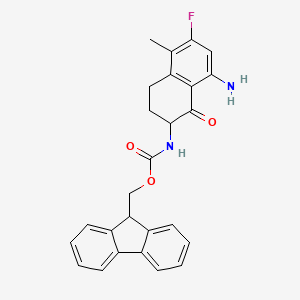

![(1S)-1'-[2-(2,3-dichlorophenyl)-[1,3]thiazolo[4,5-b]pyrazin-6-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12388908.png)
![17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid](/img/structure/B12388909.png)
